molecular formula C24H29PSi B14420832 Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 84673-70-1

Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane

Cat. No.: B14420832
CAS No.: 84673-70-1
M. Wt: 376.5 g/mol
InChI Key: PEMZVBFILCANKO-UHFFFAOYSA-N
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Description

Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C24H29PSi. It is characterized by the presence of a phosphorane core bonded to three phenyl groups and a 3-(trimethylsilyl)propylidene group. This compound is notable for its unique structure, which combines the properties of both phosphines and silyl groups, making it a valuable reagent in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable silylating agent. One common method is the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The phosphorane core can participate in single-electron transfer (SET) reactions, forming radical species that facilitate various organic transformations. The silyl group enhances the stability and reactivity of the compound, allowing it to engage in unique activation modes and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phosphorane core with a silyl group, providing enhanced stability and reactivity. This makes it a versatile reagent in various chemical transformations and industrial applications .

Properties

CAS No.

84673-70-1

Molecular Formula

C24H29PSi

Molecular Weight

376.5 g/mol

IUPAC Name

triphenyl(3-trimethylsilylpropylidene)-λ5-phosphane

InChI

InChI=1S/C24H29PSi/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,13,21H2,1-3H3

InChI Key

PEMZVBFILCANKO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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